6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
CAS No.: 261762-36-1
Cat. No.: VC1993546
Molecular Formula: C8H3BrF4O2
Molecular Weight: 287.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261762-36-1 |
|---|---|
| Molecular Formula | C8H3BrF4O2 |
| Molecular Weight | 287.01 g/mol |
| IUPAC Name | 6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine |
| Standard InChI | InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H |
| Standard InChI Key | FUAIJNZZMOZHOS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F |
Introduction
Chemical Structure and Properties
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane belongs to the benzodioxane family, featuring a characteristic heterocyclic structure. The compound's molecular framework consists of a benzene ring fused with a dioxane ring, with specific substitution patterns that contribute to its unique chemical behavior.
Basic Identification Data
The compound is precisely identified through various chemical identifiers and descriptors as presented in Table 1.
Table 1: Chemical Identification Parameters of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
| Parameter | Value |
|---|---|
| CAS Number | 261762-36-1 |
| Molecular Formula | C8H3BrF4O2 |
| Molecular Weight | 287.01 g/mol |
| IUPAC Name | 6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine |
| Standard InChI | InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H |
| Standard InChIKey | FUAIJNZZMOZHOS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F |
| PubChem Compound | 2773410 |
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane determine its behavior in various conditions and reactions. These properties are crucial for understanding its application potential and handling requirements.
Table 2: Physical and Chemical Properties of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.90±0.1 g/cm³ (Predicted) |
| Boiling Point | 211.1 °C at 760 mmHg |
| Alternative Boiling Point | 75-77°C at 9mm Hg |
| Flash Point | 99.1 °C |
| LogP | 3.45770 |
| PSA | 18.46000 |
The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting a balance between hydrophobic and hydrophilic characteristics. This property is significant for its potential applications in medicinal chemistry and materials science .
Applications and Research Significance
| Parameter | Classification/Statement |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | S26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection) |
| GHS Symbol | GHS07 (Warning) |
| GHS Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| GHS Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing) |
| Supplier | Catalog Number | Package Size | Price (as of last update) |
|---|---|---|---|
| AK Scientific | 9571CH | 2g | $225 |
| Biosynth Carbosynth | FB90567 | 1g | $70 |
| Biosynth Carbosynth | FB90567 | 2g | $130 |
| Biosynth Carbosynth | FB90567 | 5g | $300 |
| Pharmint | N/A | Variable | Contact seller |
Researchers should contact suppliers directly for current pricing, availability, and shipping information as these details may change over time .
Related Compounds and Derivatives
Structurally Similar Compounds
Several structurally related compounds have been identified and are available for research purposes. These include:
-
6-isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane (CAS: 26030-46-6)
-
6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
-
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS: 141872-90-4)
-
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS: 254895-87-9)
These compounds share similar structural features but differ in their substitution patterns or functional groups, offering researchers a range of options for specific applications .
Benzodioxane Derivatives with Biological Activity
Recent research has focused on benzodioxane-benzamide compounds as FtsZ inhibitors with antimicrobial properties. Compounds such as FZ95 and FZ100, which contain a naphthodioxane or tetrahydronaphthodioxane ring linked to a benzamide structure, have shown potent activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 0.1 μg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume